molecular formula C11H12Cl3NO B8567096 4-[Bis(2-chloroethyl)amino]benzoyl chloride CAS No. 15944-88-4

4-[Bis(2-chloroethyl)amino]benzoyl chloride

Cat. No. B8567096
M. Wt: 280.6 g/mol
InChI Key: IWHSVISTOFFXOA-UHFFFAOYSA-N
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Patent
US05273991

Procedure details

p-N,N-Bis(2-chloroethyl)aminobenzoyl chloride was prepared by dissolving p-N,N-bis(2-chloroethyl)aminobenzoic acid (360.1 mg, 1.37 mmol) in benzene (3 mL) and thionyl chloride (3 mL) and heating to reflux under a drying tube for 1.25 h. The excess thionyl chloride and solvent were then removed under reduced pressure and the residue coevaporated with dry CH2Cl2 (10 mL, twice). To a stirred solution of N-(N',N'-dimethylaminoethyl)-1-methyl-4-[1-methyl-4-aminoimidazole-2-carboxamido]imidazole-2-carboxamide (457 mg, 1.37 mmol) in dry CH2Cl2 (40 mL) with dry triethylamine (210 μL, 1.51 mmol) was cooled to -20° C. (CCl4 /liq N2 bath) and the above acid chloride dissolved in dry CH2Cl2 (10 mL) was added dropwise under an atmosphere of argon. The reaction mixture was kept at 20° C. for an additional 15 minutes and then allowed to stir at room temperature (22.5 h). After TLC analysis indicated that all of the starting material was gone, the reaction was concentrated under reduced pressure to an orange foam. The residue was then dissolved in CH2Cl2 (100 mL) and washed with saturated NaHCO3 (100 mL) and water (100 mL) sequentially. TLC analysis of the organic layers indicated impurities so the product was purified by column chromatography (silica gel) with methanol (1%) in chloroform as eluant. The resulting pure product was precipitated from CH2Cl2 with ether and hexane and the off-white powder dried in vacuo at room temperature. Yield: 216 mg (0.37 mmol, 27%). mp (dec.) 165° C. TLC (10% MeOH/CHCl3)Rf 0.40. 1H NMR (CDCl3) δ2.27 (s, 6H, N',N'-dimethyls), 2.53 (t, 2H, CH2NMe2), 3.50 (q, 2H, NCH2C), 3.68 (m, 4H, chloroethyl-CH2 --), 3.82 (m, 4H, chloroethyl-CH2 --), 4.02 (s, 3H, imidazole-1-methyl), 4.06 (s, 3H, imidazole-1-methyl), 6.75 (d, 2H, phenyl), 7.39 (s, 1H, imidazole), 7.58 (s, 1H, imidazole), 7.83 (t, 1H, NH), 7.94 (d, 2H, phenyl), 8.71 (br s, 1H, NH), 9.31 (br s, 1H, NH). 13C--NMR (CDCl3): δ35.6, 36.7, 40.2, 45.2, 53.3, 57.9, 111.2, 113.3, 114.6, 122.0, 129.4, 133.5, 135.4, 136.9, 149.0, 158.8, 159.5, 163.9. IR(Nujol): υ3420, 1654, 1606, 1518, 1185, 668 cm-1. UV (H2O ): λmax 216 (ε34051 cm-1M-1), 316 nm (ε22570 cm-1M-1). MS (FAB, TFA-NBA) m/z (relative intensity): 578 (M+, 80). Anal. calcd. for C25H33Cl2N9O3. 1/2H2O: C, 51.10; H, 5.84. Observed C, 51.11; H, 5.72.
Quantity
360.1 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
N-(N',N'-dimethylaminoethyl)-1-methyl-4-[1-methyl-4-aminoimidazole-2-carboxamido]imidazole-2-carboxamide
Quantity
457 mg
Type
reactant
Reaction Step Two
Quantity
210 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][N:4]([C:8]1[CH:16]=[CH:15][C:11]([C:12](O)=[O:13])=[CH:10][CH:9]=1)[CH2:5][CH2:6][Cl:7].C(N(CC)CC)C.C(Cl)(Cl)(Cl)[Cl:25]>C1C=CC=CC=1.S(Cl)(Cl)=O.C(Cl)Cl>[Cl:1][CH2:2][CH2:3][N:4]([C:8]1[CH:16]=[CH:15][C:11]([C:12]([Cl:25])=[O:13])=[CH:10][CH:9]=1)[CH2:5][CH2:6][Cl:7]

Inputs

Step One
Name
Quantity
360.1 mg
Type
reactant
Smiles
ClCCN(CCCl)C1=CC=C(C(=O)O)C=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
N-(N',N'-dimethylaminoethyl)-1-methyl-4-[1-methyl-4-aminoimidazole-2-carboxamido]imidazole-2-carboxamide
Quantity
457 mg
Type
reactant
Smiles
Name
Quantity
210 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature (22.5 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under a drying tube for 1.25 h
Duration
1.25 h
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride and solvent were then removed under reduced pressure
ADDITION
Type
ADDITION
Details
was added dropwise under an atmosphere of argon
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated under reduced pressure to an orange foam
DISSOLUTION
Type
DISSOLUTION
Details
The residue was then dissolved in CH2Cl2 (100 mL)
WASH
Type
WASH
Details
washed with saturated NaHCO3 (100 mL) and water (100 mL) sequentially
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel) with methanol (1%) in chloroform as eluant
CUSTOM
Type
CUSTOM
Details
The resulting pure product was precipitated from CH2Cl2 with ether and hexane
CUSTOM
Type
CUSTOM
Details
the off-white powder dried in vacuo at room temperature
CUSTOM
Type
CUSTOM
Details
mp (dec.) 165° C

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClCCN(CCCl)C1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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